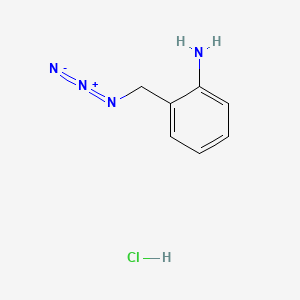
2-(Azidomethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)aniline hydrochloride is an organic compound that features an azide group attached to a benzene ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline hydrochloride typically involves the reaction of 2-(Chloromethyl)aniline with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the azide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions: 2-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition with alkynes.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of 2-(Aminomethyl)aniline.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
2-(Azidomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for imaging agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 2-(Azidomethyl)aniline hydrochloride involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the presence of the amine group .
類似化合物との比較
2-(Chloromethyl)aniline: A precursor in the synthesis of 2-(Azidomethyl)aniline hydrochloride.
2-(Aminomethyl)aniline: The reduced form of this compound.
Azidobenzene: Another azide-containing compound with similar reactivity.
Uniqueness: this compound is unique due to the presence of both an azide group and an amine group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes .
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-(azidomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-7-4-2-1-3-6(7)5-10-11-9;/h1-4H,5,8H2;1H |
InChIキー |
BFTDKPYBKYEOQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
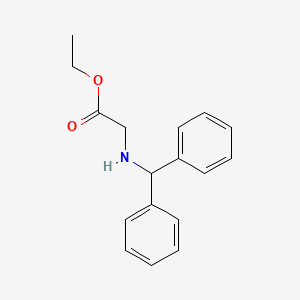
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
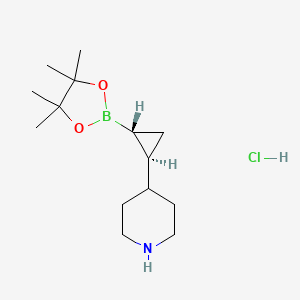
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
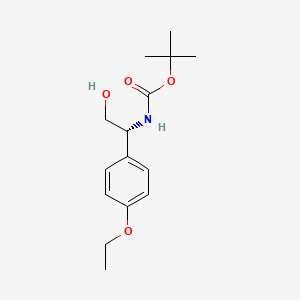
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
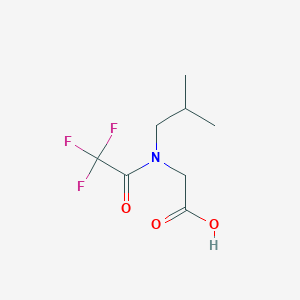

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
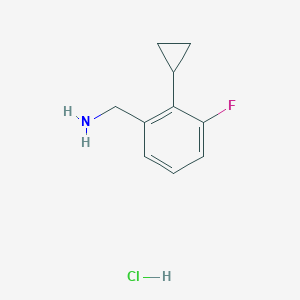
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
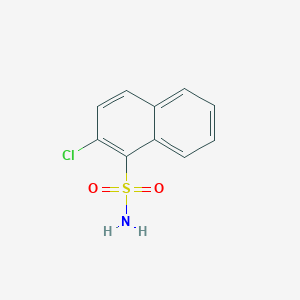
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)
